molecular formula C13H13N3O2 B11872789 1-(Quinazolin-4-yl)pyrrolidine-3-carboxylic acid

1-(Quinazolin-4-yl)pyrrolidine-3-carboxylic acid

Cat. No.: B11872789
M. Wt: 243.26 g/mol
InChI Key: BSQXSENNGMJZRL-UHFFFAOYSA-N
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Description

1-(Quinazolin-4-yl)pyrrolidine-3-carboxylic acid is a heterocyclic compound that contains both a quinazoline and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Quinazolin-4-yl)pyrrolidine-3-carboxylic acid typically involves the formation of the quinazoline ring followed by the introduction of the pyrrolidine moiety. One common method involves the cyclization of an appropriate precursor to form the quinazoline ring, followed by a nucleophilic substitution reaction to introduce the pyrrolidine group. The reaction conditions often include the use of strong bases and high temperatures to facilitate the cyclization and substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(Quinazolin-4-yl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline N-oxides.

    Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinazoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazoline N-oxides, while reduction can produce dihydroquinazoline derivatives .

Scientific Research Applications

1-(Quinazolin-4-yl)pyrrolidine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Quinazolin-4-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. For example, in medicinal applications, the compound may inhibit certain enzymes or block receptor sites, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

    Quinazoline-2-carboxylic acid: Similar in structure but lacks the pyrrolidine ring.

    Pyrrolidine-3-carboxylic acid: Contains the pyrrolidine ring but lacks the quinazoline moiety.

    4-Hydroxyquinazoline: Similar quinazoline structure but with a hydroxyl group instead of the pyrrolidine ring.

Uniqueness

1-(Quinazolin-4-yl)pyrrolidine-3-carboxylic acid is unique due to the presence of both the quinazoline and pyrrolidine rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H13N3O2

Molecular Weight

243.26 g/mol

IUPAC Name

1-quinazolin-4-ylpyrrolidine-3-carboxylic acid

InChI

InChI=1S/C13H13N3O2/c17-13(18)9-5-6-16(7-9)12-10-3-1-2-4-11(10)14-8-15-12/h1-4,8-9H,5-7H2,(H,17,18)

InChI Key

BSQXSENNGMJZRL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1C(=O)O)C2=NC=NC3=CC=CC=C32

Origin of Product

United States

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